The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule notable for its potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 429.56 g/mol. This compound falls under the category of thieno[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities.
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions would depend on the desired yield and purity of the final product.
The structure of this compound can be represented by its SMILES notation: CCOc1ccc(cc1)NC(CSC1=Nc2c(C(N1CC=C)=O)c(C)c(C)s2)=O. The structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 429.56 g/mol |
| Molecular Formula | C21H23N3O3S |
| InChI Key | CQYZKYVBKYMCIC-UHFFFAOYSA-N |
| LogP | 4.291 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The compound is expected to participate in various chemical reactions typical for thieno[2,3-d]pyrimidine derivatives:
This compound has potential applications in scientific research, particularly in:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6